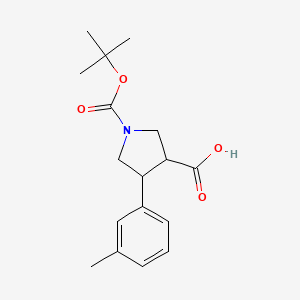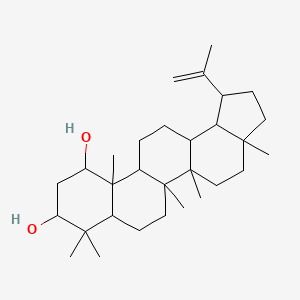
3-Epiglochidiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
3-Epiglochidiol can be isolated from the herbs of Glochidion puberum. The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG300), Tween 80, and distilled water . This method ensures the compound’s stability and solubility for experimental purposes.
Analyse Des Réactions Chimiques
3-Epiglochidiol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the synthesis of proteins necessary for the cell cycle, such as cyclin D1 and Bcl-2 . The compound also interacts with tubulin by targeting the colchicine binding site, inhibiting tubulin polymerization . Common reagents used in these reactions include DMSO, PEG300, and Tween 80 . The major products formed from these reactions are typically related to the inhibition of tumor growth and induction of apoptosis .
Applications De Recherche Scientifique
3-Epiglochidiol has a wide range of scientific research applications. In chemistry, it is used as a reference standard for various analytical techniques . In biology and medicine, it has shown potent antiproliferative activity against lung cancer cell lines and other cancer cells . The compound has been found to effectively inhibit lung cancer xenograft tumor growth in animal models . Additionally, it exhibits inhibitory effects on nitric oxide and prostaglandin E2 production, making it a potential candidate for anti-inflammatory research.
Mécanisme D'action
The mechanism of action of 3-Epiglochidiol involves its interaction with tubulin by targeting the colchicine binding site . This interaction inhibits tubulin polymerization, leading to the disruption of microtubule formation, which is essential for cell division and intracellular transportation . By inhibiting the synthesis of proteins necessary for the cell cycle, such as cyclin D1 and Bcl-2, this compound induces apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
3-Epiglochidiol is similar to other triterpenoid compounds such as glochidone, lupenone, lupeolic acid, lupeol acetate, 30-oxolupeol, adiantulupanone, and 29-nor-20-oxolupeol . this compound is unique in its potent antitumor activity and its ability to inhibit tubulin polymerization by targeting the colchicine binding site . This makes it a promising candidate for further research in cancer therapeutics.
Propriétés
IUPAC Name |
3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,11-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-28(6)20(25(19)27)9-10-22-29(28,7)14-12-21-26(3,4)23(31)17-24(32)30(21,22)8/h19-25,31-32H,1,9-17H2,2-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEUJTWPRYKNNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)O)O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
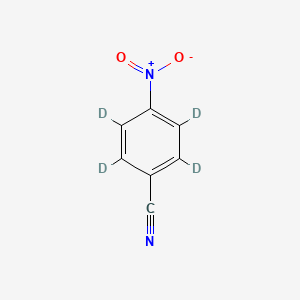

![2,3-dihydroxybutanedioic acid;N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine](/img/structure/B12322117.png)
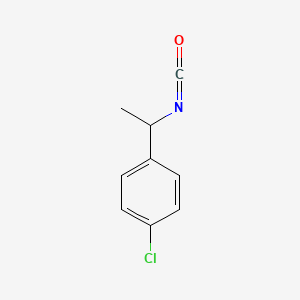
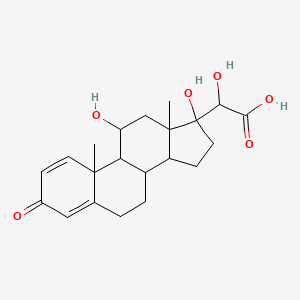
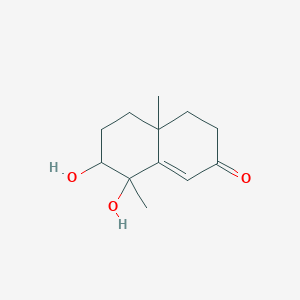
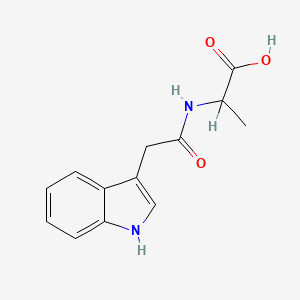
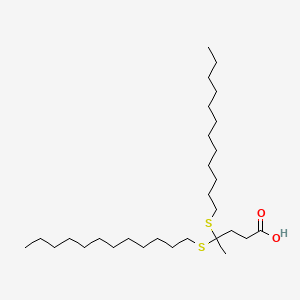
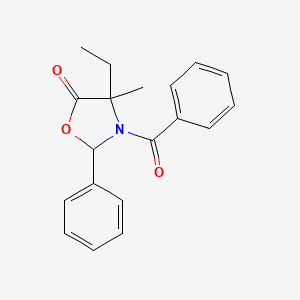
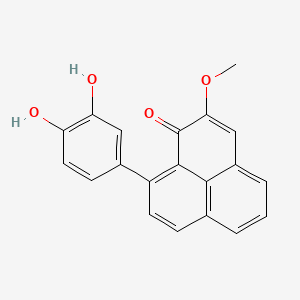
![10',13'-dimethylspiro[1,3-dioxolane-2,3'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-17'-one](/img/structure/B12322167.png)
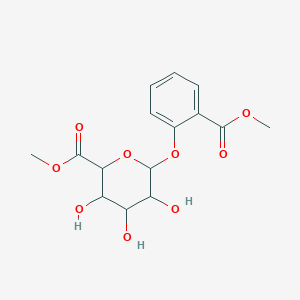
![Carbamic acid, [2-(3-hydroxy-1-pyrrolidinyl)-2-oxo-1-phenylethyl]-, 1,1-dimethylethyl ester, [S-(R*,R*)]-(9CI)](/img/structure/B12322176.png)
